Cy7.5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

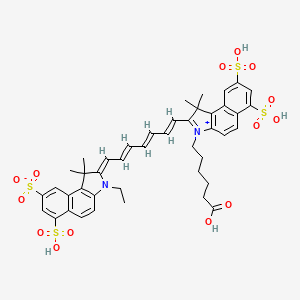

IUPAC Name |

(2Z)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H46N2O14S4/c1-6-44-33-20-18-29-31(23-27(60(48,49)50)25-35(29)62(54,55)56)40(33)42(2,3)37(44)15-11-8-7-9-12-16-38-43(4,5)41-32-24-28(61(51,52)53)26-36(63(57,58)59)30(32)19-21-34(41)45(38)22-14-10-13-17-39(46)47/h7-9,11-12,15-16,18-21,23-26H,6,10,13-14,17,22H2,1-5H3,(H4-,46,47,48,49,50,51,52,53,54,55,56,57,58,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGPOTXIUFNEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(/C1=C/C=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H46N2O14S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cy7.5 Fluorescent Dye: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the near-infrared fluorescent dye, Cy7.5, tailored for researchers, scientists, and drug development professionals. This guide details its core properties, applications, and the experimental protocols necessary for its effective use in advanced biological research.

Cyanine 7.5 (this compound) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in the fields of biochemistry and molecular biology.[1] Belonging to the cyanine dye family, it is characterized by two nitrogen atoms linked by an odd number of methine units.[2][3] Its prominence stems from its long-wavelength spectral properties, which fall within the NIR window (700-900 nm). This region is advantageous for biological imaging as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration, making this compound particularly well-suited for in vivo imaging applications.[1][4][5][6]

Core Properties of this compound

This compound exhibits a high molar extinction coefficient and a respectable quantum yield, contributing to its bright fluorescent signal.[1] The dye's spectral characteristics, along with other key quantitative data, are summarized in the table below. Its photostability and pH insensitivity across a broad range (pH 3-10) further enhance its utility in diverse experimental conditions.[1][4]

| Property | Value | Source(s) |

| Maximum Excitation Wavelength (λabs) | ~788 nm | [1][7] |

| Maximum Emission Wavelength (λem) | ~808 nm | [1][7] |

| Stokes Shift | ~20 nm | [1] |

| Molar Extinction Coefficient (ε) | 223,000 L·mol-1·cm-1 | [7] |

| Fluorescence Quantum Yield (Φ) | 0.10 | [7][8] |

| Molecular Weight | Varies by derivative (e.g., ~943.09 g/mol for a specific form) | [9] |

| Solubility | Soluble in organic solvents like DMSO and DMF; water solubility varies by derivative (sulfo-cyanine versions are water-soluble).[9][10][11] |

Key Applications in Research and Drug Development

The unique spectral properties of this compound make it a versatile dye for a range of applications:

-

In Vivo Imaging: This is a primary application of this compound.[1] Its emission in the NIR spectrum allows for deep tissue imaging with minimal background signal, making it ideal for tracking cells, biomolecules, and drug candidates in small animal models.[5][6][12]

-

Fluorescence Microscopy: this compound is used for clear imaging of cellular structures and processes.[1]

-

Flow Cytometry: The dye provides distinct and reliable signals for cell sorting and analysis.[1]

-

Bioanalytical Assays: It is effective for the detection and analysis of multiple biomolecular targets.[1]

Experimental Protocols: Labeling Biomolecules with this compound

This compound can be conjugated to various biomolecules, including proteins, antibodies, peptides, and oligonucleotides, through different reactive chemistries.[2][9] The most common methods involve amine-reactive NHS esters and thiol-reactive maleimides.

General Workflow for Biomolecule Conjugation and In Vivo Imaging

The following diagram illustrates a typical workflow from labeling a target protein with this compound to its application in small animal in vivo imaging.

Protocol 1: Amine-Reactive Labeling using this compound NHS Ester

This protocol is suitable for labeling proteins and other biomolecules containing primary amines (e.g., the ε-amino group of lysine residues).[10]

1. Reagent Preparation:

- Protein Solution: Prepare the protein (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS).[2][13] The pH should be adjusted to 8.0-9.0 to ensure the primary amines are deprotonated and reactive. A common choice is 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[14]

- This compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[2][13]

2. Conjugation Reaction:

- Calculate the required volume of the this compound stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point, but this should be optimized for each specific protein.[2][13]

- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

- Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[15]

3. Purification:

- Separate the this compound-protein conjugate from the unreacted dye and other byproducts. This is typically achieved using a desalting column (e.g., Sephadex G-25) or through dialysis.[3][13][14]

- Collect the fractions containing the labeled protein, which can be identified by their color and absorbance.

The following diagram illustrates the chemical reaction between a primary amine and a this compound NHS ester.

Protocol 2: Thiol-Reactive Labeling using this compound Maleimide

This protocol is designed for labeling biomolecules with free sulfhydryl (thiol) groups, such as those found in cysteine residues.[16]

1. Reagent Preparation:

- Protein Solution: Dissolve the protein at 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, HEPES).[16] The buffer must be free of thiol-containing reagents.

- (Optional) Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100x molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine) and incubate for 20-30 minutes at room temperature.[16] If DTT is used, it must be removed before adding the maleimide dye.

- This compound Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMSO or DMF.

2. Conjugation Reaction:

- Add the this compound maleimide stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1.[15]

- Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[16]

- Incubate for 2 hours at room temperature or overnight at 2-8°C, protected from light.

3. Purification:

- Purify the conjugate using gel filtration, dialysis, or HPLC to remove unreacted dye.[16]

The diagram below shows the reaction between a thiol group and a this compound maleimide.

Conclusion

This compound is a powerful near-infrared fluorescent dye with significant advantages for biological research, particularly in the realm of in vivo imaging. Its high extinction coefficient, good quantum yield, and favorable spectral properties allow for sensitive detection with deep tissue penetration. By utilizing well-established conjugation protocols, researchers can effectively label a wide array of biomolecules, enabling detailed studies of their distribution, trafficking, and function in complex biological systems. This guide provides a foundational understanding and practical protocols to facilitate the successful integration of this compound into advanced research and drug development workflows.

References

- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyanine 7.5 monoacid [equivalent to this compound® acid] | AAT Bioquest [aatbio.com]

- 5. luminicell.com [luminicell.com]

- 6. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. glpbio.com [glpbio.com]

- 10. Cyanine 7.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. interchim.fr [interchim.fr]

- 15. interchim.fr [interchim.fr]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to Cy7.5 Dye: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye, Cyanine 7.5 (Cy7.5). It details its core spectral properties, experimental protocols for its use in various research applications, and the underlying principles of its utility in biological imaging. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are leveraging fluorescence-based techniques.

Core Properties of this compound Dye

This compound is a member of the cyanine dye family, characterized by two nitrogen atoms connected by a polymethine chain. This structure results in strong light absorption and intense fluorescence in the near-infrared spectrum.[1] Its long emission wavelength makes it particularly well-suited for deep-tissue in vivo imaging, as longer wavelength light can penetrate tissues more effectively with reduced background autofluorescence.[2][3]

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~788 nm | [4][5][6] |

| Emission Maximum (λem) | ~808 nm | [4][5][6] |

| Stokes Shift | ~20 nm | [4] |

| Molar Extinction Coefficient (ε) | 223,000 L·mol⁻¹·cm⁻¹ | [5][6] |

| Fluorescence Quantum Yield (Φ) | 0.10 | [5][6] |

| Recommended Excitation Range | 700 - 770 nm | [7][8] |

| Recommended Emission Filter | 790 nm long-pass | [7][8] |

Experimental Protocols

This compound is a versatile dye that can be conjugated to various biomolecules, such as proteins, antibodies, peptides, and oligonucleotides, for a wide range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] The most common reactive form is the N-hydroxysuccinimide (NHS) ester, which efficiently labels primary amines.

Protein and Antibody Labeling with this compound NHS Ester

This protocol outlines the general steps for labeling proteins and antibodies with this compound NHS ester.

Materials:

-

Protein or antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

1 M Sodium Bicarbonate solution

-

Purification column (e.g., Sephadex G-25)[1]

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation:

-

Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[1]

-

The protein must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions.[1]

-

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. If the pH is below 8.0, the labeling efficiency will be significantly reduced.[1]

-

-

Dye Preparation:

-

Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[9]

-

-

Conjugation Reaction:

-

The optimal molar ratio of this compound NHS ester to protein is typically around 10:1, but may require optimization for specific proteins.[1][10]

-

Slowly add the calculated volume of the this compound NHS ester stock solution to the protein solution while gently vortexing.[1]

-

Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[11]

-

-

Purification of the Conjugate:

In Vivo Imaging in Mice

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using this compound-labeled molecules.

Materials:

-

This compound-labeled biomolecule (e.g., antibody, peptide, or small molecule)

-

In vivo imaging system equipped for NIR fluorescence detection

-

Vehicle for injection (e.g., sterile PBS, DMSO)

Procedure:

-

Animal Preparation:

-

Injection of Labeled Molecule:

-

Dilute the this compound-labeled molecule to the desired concentration in a suitable vehicle. The optimal dosage and timing should be determined empirically.[12] A typical starting concentration is 0.5 mg/kg.[8]

-

Inject the solution via an appropriate route (e.g., tail vein injection for systemic delivery).[12]

-

-

Image Acquisition:

-

Set the imaging system to excite within the 700-770 nm range and collect emission using a long-pass filter around 790 nm.[8]

-

Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the labeled molecule.[8][12] Images can be captured as frequently as every 5 minutes.[8]

-

-

Ex Vivo Organ Analysis (Optional):

-

After the final in vivo imaging session, euthanize the mouse and dissect organs of interest (e.g., heart, liver, spleen, lungs, kidneys, tumor).[8]

-

Image the dissected organs to confirm the biodistribution of the fluorescent signal.[12]

-

For higher resolution analysis, organs can be fixed in 4% paraformaldehyde, sectioned, and imaged using a fluorescence microscope.[12]

-

Flow Cytometry Staining

This protocol describes a general procedure for staining cells with this compound-conjugated antibodies for flow cytometry analysis.

Materials:

-

Cell suspension

-

This compound-conjugated primary or secondary antibody

-

FACS buffer (e.g., PBS with 2% FBS)[13]

-

Flow cytometer with appropriate laser and filter sets

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension in FACS buffer.

-

-

Staining:

-

Washing:

-

After incubation, wash the cells twice with FACS buffer to remove unbound antibody.[13]

-

-

Data Acquisition:

-

Resuspend the cells in FACS buffer and analyze them on a flow cytometer equipped with a laser that can excite this compound (e.g., a red laser) and an appropriate emission filter.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound dye.

Caption: Workflow for labeling biomolecules with this compound and subsequent applications.

Caption: Principle of targeted imaging using a this compound-antibody conjugate.

Caption: Relationship between this compound properties and its advantages for in vivo imaging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyanine 7.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]

- 3. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. This compound NHS ester, 2708152-94-5 | BroadPharm [broadpharm.com]

- 7. glpbio.com [glpbio.com]

- 8. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. interchim.fr [interchim.fr]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Intracellular/extracellular staining and flow cytometry [bio-protocol.org]

Cy7.5: A Technical Guide to Quantum Yield and Extinction Coefficient for Researchers and Drug Development Professionals

An in-depth exploration of the photophysical properties and experimental considerations for the near-infrared fluorophore, Cy7.5.

Introduction

Cyanine 7.5 (this compound) is a near-infrared (NIR) fluorescent dye that has garnered significant attention in biomedical research and drug development.[1][2][3] Its emission profile in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging applications.[1][2][3] This technical guide provides a comprehensive overview of the quantum yield and extinction coefficient of this compound, including its derivatives and bioconjugates. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in obtaining accurate and reproducible data.

Core Photophysical Properties of this compound and Its Derivatives

The quantum yield (Φ) and molar extinction coefficient (ε) are critical parameters that define the brightness and sensitivity of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. A high quantum yield and a large extinction coefficient are desirable for achieving a bright fluorescent signal.

The photophysical properties of this compound can be influenced by its chemical environment, including the solvent and its conjugation to biomolecules. The following tables summarize the available data for the quantum yield and extinction coefficient of this compound and its common derivatives.

Table 1: Photophysical Properties of this compound and its Reactive Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| This compound Acid | ~788[1] | ~808[1] | 223,000 - 240,000[4] | - | - |

| This compound NHS Ester | 785[2] | 801[2] | 250,000[2] | 0.1[3] | DMSO[2] |

| This compound Maleimide | 750 | 773 | 199,000 | 0.3 | - |

Table 2: Influence of Solvent on the Photophysical Properties of a Cy7 Analogue

| Solvent | Absorption Max (nm) | Emission Max (nm) |

| EtOH | 785 | - |

| DMSO | 785 | - |

| DMF | 785 | - |

| H₂O | 785 | - |

Note: While a comprehensive comparative study on this compound specifically is limited in the readily available literature, data for a closely related Cy7 dye in various solvents provides insight into the expected behavior. The absorption maximum appears relatively stable across these common solvents.[5]

Table 3: Photophysical Properties of Cy7 Conjugates

| Conjugate | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy7-Streptavidin | 756 | 779 | 250,000 | 0.3 |

Note: Conjugation to biomolecules can alter the photophysical properties of this compound. The change in the local environment upon binding can lead to shifts in the excitation and emission maxima, as well as changes in the quantum yield.[6] It has been observed that while conjugation of Cy3 to proteins can enhance fluorescence, Cy5 and Cy7 can experience quenching upon extensive labeling.[7]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is essential for the reliable application of this compound in quantitative assays. The following sections provide detailed methodologies for these measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.

Protocol:

-

Preparation of a Stock Solution: Accurately weigh a small amount of the this compound dye and dissolve it in a high-purity solvent (e.g., DMSO, DMF, or ethanol) to prepare a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired solvent. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the same solvent as a blank reference.

-

Data Analysis: Plot the absorbance at λmax against the molar concentration of the dye. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette in cm), the slope of the resulting linear fit will be the molar extinction coefficient (ε).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. For NIR dyes like this compound, a suitable reference standard is Indocyanine Green (ICG).[8]

Protocol:

-

Selection of a Reference Standard: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound. Indocyanine Green (ICG) in DMSO (Φ = 0.13) is a commonly used standard for the NIR region.[8]

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.

-

Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurements: Record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

-

Φ_ref is the quantum yield of the reference standard.

-

I_sample and I_ref are the integrated fluorescence intensities of the sample and the reference standard, respectively.

-

A_sample and A_ref are the absorbances of the sample and the reference standard at the excitation wavelength, respectively.

-

n_sample and n_ref are the refractive indices of the sample and reference solutions (which are generally assumed to be the same if the same solvent is used).

-

Mandatory Visualizations

Signaling Pathway: EGFR Signaling Targeted by this compound Probes

This compound-labeled ligands or antibodies targeting the Epidermal Growth Factor Receptor (EGFR) are utilized for in vivo imaging of tumors overexpressing this receptor. The following diagram illustrates the simplified EGFR signaling pathway.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. interchim.fr [interchim.fr]

- 5. rsc.org [rsc.org]

- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

Cy7.5 Dye: A Technical Guide to Photostability and pH Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical performance characteristics of Cy7.5, a near-infrared (NIR) cyanine dye widely utilized in biological imaging and diagnostic applications. A comprehensive understanding of its photostability and pH sensitivity is paramount for designing robust assays, ensuring data reproducibility, and advancing therapeutic and diagnostic development. This document provides a consolidated overview of these properties, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate practical implementation in a research setting.

Core Photophysical and Chemical Properties of this compound

This compound is a heptamethine cyanine dye valued for its spectral properties in the NIR window, which allows for deep tissue penetration and minimal autofluorescence from biological samples.[1] Its fundamental characteristics are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~788 nm | [1] |

| Emission Maximum (λem) | ~808 nm | [1] |

| Molar Extinction Coefficient | 223,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φf) | ~0.1-0.2 | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF. Water solubility can be enhanced through sulfonation. | [] |

Photostability of this compound

The photostability of a fluorophore, or its resistance to photobleaching, is a critical factor for applications requiring prolonged or intense light exposure, such as time-lapse microscopy and single-molecule imaging. This compound is generally considered to have high photostability compared to other organic dyes, making it suitable for demanding imaging applications.[1]

Mechanisms of Photobleaching

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. The primary mechanism for cyanine dyes, including this compound, involves photooxidation.[4] Upon excitation, the dye molecule can transition from its excited singlet state to a longer-lived triplet state. In this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then attack the polymethine chain of the dye, leading to its degradation and loss of fluorescence.

dot

Caption: Jablonski diagram illustrating the photobleaching pathway of this compound.

Quantitative Assessment of Photostability

| Dye Conjugate | Relative Enhancement in Photon Count (vs. Parent Dye) | Reference |

| Cy7-COT | ~70x | [5][6] |

| Cy7-NBA | ~70x | [5] |

| Cy5.5-COT | ~50x | [5] |

Experimental Protocol for Photostability Measurement

This protocol describes a method for quantifying the photostability of this compound by measuring its fluorescence decay under continuous illumination.

Objective: To determine the photobleaching rate of this compound.

Materials:

-

This compound dye solution (e.g., in PBS or a suitable buffer)

-

Fluorescence microscope with a suitable filter set for this compound (e.g., excitation ~750 nm, emission ~780 nm)

-

High-sensitivity camera (e.g., EMCCD or sCMOS)

-

Image acquisition and analysis software

-

Microscope slide and coverslip

Procedure:

-

Sample Preparation: Prepare a solution of this compound at a known concentration in the desired buffer. A common concentration for microscopy is in the low micromolar range. Mount a small volume of the solution between a microscope slide and coverslip.

-

Microscope Setup:

-

Turn on the fluorescence microscope and the light source (e.g., a laser or LED with an appropriate wavelength for this compound excitation).

-

Select the appropriate filter cube for this compound imaging.

-

Focus on the sample plane.

-

-

Image Acquisition:

-

Set the camera to acquire a time-lapse series of images.

-

Use a constant, high-intensity illumination to induce photobleaching.

-

Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence (e.g., 5-10 minutes or longer, depending on the dye's stability and illumination intensity).

-

-

Data Analysis:

-

Use image analysis software to measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

-

Subtract the background fluorescence from a region without the dye.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the resulting decay curve to a single or double exponential decay model to determine the photobleaching lifetime (τ).

-

dot

Caption: Experimental workflow for assessing the photostability of this compound.

pH Sensitivity of this compound

For many biological applications, it is crucial that the fluorescence of a probe remains stable across the physiological pH range. Alterations in fluorescence intensity due to pH fluctuations can lead to erroneous data interpretation.

General pH Insensitivity

Standard this compound dye is generally considered to be pH-insensitive over a broad pH range, typically from pH 3 to 10.[7][8] This stability makes it a reliable fluorescent label for studies in various cellular compartments with different pH environments, from acidic lysosomes to the more neutral cytoplasm. An experimental study on several cyanine dyes, including Cy7 conjugates, found that their fluorescence intensity was largely independent of pH in the range of 3 to 10.[7]

Experimental Protocol for pH Sensitivity Measurement

The following protocol outlines a method to verify the pH sensitivity of this compound.

Objective: To determine the effect of pH on the fluorescence intensity of this compound.

Materials:

-

This compound dye stock solution (in DMSO or other suitable solvent)

-

A series of buffers with a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10)

-

Fluorometer or fluorescence plate reader

-

Cuvettes or microplates

Procedure:

-

Sample Preparation:

-

Prepare a working solution of this compound by diluting the stock solution in a suitable solvent (e.g., ethanol or water).

-

For each pH value to be tested, add a small aliquot of the this compound working solution to the corresponding buffer to achieve the final desired dye concentration (e.g., 1-5 µM). Ensure the volume of the added dye solution is minimal to avoid altering the buffer's pH.

-

-

Fluorescence Measurement:

-

Set the excitation and emission wavelengths on the fluorometer to the appropriate values for this compound (e.g., λex = 788 nm, λem = 808 nm).

-

Measure the fluorescence intensity of each sample at the different pH values.

-

Measure the fluorescence of a blank sample (buffer only) for each pH to subtract the background.

-

-

Data Analysis:

-

Subtract the background fluorescence from each measurement.

-

Plot the background-corrected fluorescence intensity as a function of pH.

-

Analyze the plot to determine if there are any significant changes in fluorescence intensity across the tested pH range.

-

dot

Caption: Experimental workflow for assessing the pH sensitivity of this compound.

Conclusion

This compound is a robust near-infrared fluorophore characterized by its high photostability and general insensitivity to pH over a wide physiological range. These properties make it an excellent choice for a variety of demanding fluorescence-based applications in research and drug development, including in vivo imaging, flow cytometry, and fluorescence microscopy. While photobleaching is an inherent characteristic of all fluorophores, the stability of this compound can be further enhanced through the use of protective agents. The provided experimental protocols offer a framework for researchers to quantitatively assess the photostability and verify the pH insensitivity of this compound within their specific experimental contexts, ensuring the generation of reliable and reproducible data.

References

- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 4. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced photostability of cyanine fluorophores across the visible spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyanine 7.5 monoacid [equivalent to this compound® acid] | AAT Bioquest [aatbio.com]

Navigating Aqueous Environments: A Technical Guide to the Water Solubility of Cy7.5 Derivatives

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the water solubility of different Cy7.5 derivatives. This document provides key data, experimental protocols, and workflow visualizations to aid in the selection and application of these near-infrared (NIR) fluorophores.

In the realm of biomedical research and drug development, the utility of fluorescent probes is intrinsically linked to their behavior in aqueous physiological environments. Cyanine 7.5 (this compound), a near-infrared dye, is a powerful tool for in vivo imaging, flow cytometry, and other fluorescence-based assays due to its deep tissue penetration and minimal background autofluorescence. However, the success of these applications hinges on the water solubility of the specific this compound derivative employed. This guide offers an in-depth look at the water solubility of various this compound derivatives, providing quantitative data, detailed experimental protocols for solubility determination, and visualized experimental workflows.

The Critical Role of Sulfonation

The key determinant of water solubility in this compound derivatives is the presence of sulfonate groups (-SO₃⁻). Non-sulfonated cyanine dyes are inherently hydrophobic and exhibit low solubility in aqueous buffers.[1][2][3][4] This necessitates the use of organic co-solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to facilitate their dissolution for labeling reactions with biomolecules.[1][2][4][]

Conversely, the introduction of one or more sulfonate groups dramatically increases the hydrophilicity and, therefore, the water solubility of the dye.[][6][7][8] These "sulfo-" or sulfonated derivatives are readily soluble in aqueous solutions, which is highly advantageous for biological applications as it can prevent dye aggregation and reduce non-specific binding.[]

Comparative Water Solubility of this compound Derivatives

The following table summarizes the available quantitative and qualitative water solubility data for a range of reactive this compound derivatives. It is important to note that while many manufacturers describe a product as "water-soluble," precise quantitative values are not always provided.

| Derivative | Functional Group | Sulfonated | Water Solubility | Other Solvents |

| Sulfo-Cy7.5 NHS ester | N-hydroxysuccinimide ester | Yes | ≥ 1.25 mg/mL (1.13 mM)[6] | DMSO, DMF[9] |

| This compound NHS ester | N-hydroxysuccinimide ester | No | Low aqueous solubility[1][3] | DMSO, DMF, Dichloromethane[3] |

| Sulfo-Cy7.5 Amine | Amine | Yes | Water-soluble[7][10] | DMSO, DMF[10] |

| This compound Amine | Amine | No | Good solubility in alcohols[11] | DMSO, DMF[11] |

| Sulfo-Cy7.5 Azide | Azide | Yes | Very water-soluble[12] | DMSO, DMF[12] |

| This compound Azide | Azide | No | Low solubility in water[13] | DMSO, DMF, Dichloromethane[13] |

| Sulfo-Cy7.5 DBCO | Dibenzocyclooctyne | Yes | Suitable for use in aqueous solutions[6] | Not specified |

| Cy7 DBCO | Dibenzocyclooctyne | No | Conflicting reports: Water-soluble[14][15] vs. Practically insoluble in water (<1 µM)[16] | DMSO, DMF[14] |

Note on Cy7 DBCO: The conflicting reports on the water solubility of non-sulfonated Cy7 DBCO may arise from differences in the specific salt form of the compound or the experimental conditions under which solubility was assessed. Researchers are advised to empirically test the solubility for their specific application.

Experimental Protocols for Determining Water Solubility

Accurate determination of water solubility is crucial for experimental design and data interpretation. The two primary methods for assessing the solubility of compounds like this compound derivatives are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay (High-Throughput Screening)

This method is ideal for early-stage drug discovery and provides a rapid assessment of solubility. It measures the solubility of a compound when it is rapidly introduced into an aqueous buffer from an organic solvent stock solution.

Principle: A concentrated stock solution of the this compound derivative in DMSO is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate. The formation of a precipitate, indicating that the solubility limit has been exceeded, is detected by turbidimetry (light scattering) or UV/Vis spectrophotometry.

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the this compound derivative (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To a separate 96-well plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Transfer and Mixing: Transfer a small volume of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the aqueous buffer. Mix thoroughly. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5 to 2 hours).

-

Detection:

-

Turbidimetric Method: Measure the light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in turbidity indicates precipitation.

-

UV/Vis Method: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the absorbance of the supernatant in a UV-transparent plate at the λmax of the this compound derivative.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or a linear dose-dependent increase in absorbance is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" as it measures the equilibrium solubility of a compound and is more representative of its intrinsic solubility. It is typically used in later-stage lead optimization and formulation development.

Principle: An excess amount of the solid this compound derivative is agitated in an aqueous buffer for an extended period to allow the system to reach equilibrium between the dissolved and undissolved compound. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a precise volume of the aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid: After equilibration, separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Prepare a standard curve by making serial dilutions of a known concentration of the this compound derivative in the same aqueous buffer.

-

Measure the absorbance of the supernatant and the standards at the λmax of the dye using a UV/Vis spectrophotometer.

-

-

Data Analysis: Determine the concentration of the this compound derivative in the supernatant by interpolating its absorbance value on the standard curve. This concentration represents the thermodynamic solubility.

Mandatory Visualizations: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound derivatives.

Caption: Workflow for Antibody Conjugation with Sulfo-Cy7.5 NHS Ester.

Caption: Workflow for In Vivo Tumor Imaging Using a this compound-Labeled Antibody.

References

- 1. This compound NHS ester (non-sulfonated) - Amerigo Scientific [amerigoscientific.com]

- 2. glpbio.com [glpbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]

- 10. sulfo-Cy7.5 amine | BroadPharm [broadpharm.com]

- 11. Cyanine 7.5 amine (A270174) | Antibodies.com [antibodies.com]

- 12. Sulfo-Cy7 azide | BroadPharm [broadpharm.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Cy7 DBCO | AxisPharm [axispharm.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Storage and Handling of Cy7.5 Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage, handling, and application protocols for Cy7.5, a near-infrared (NIR) cyanine dye. Adherence to these guidelines is critical for ensuring the dye's stability, performance, and the reproducibility of experimental results. This compound and its derivatives are widely used for labeling biomolecules such as proteins, antibodies, and nucleic acids, making them invaluable tools for applications like in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2][]

Storage and Stability

Proper storage is paramount to preserving the fluorescent properties and reactivity of this compound dyes. The primary factors affecting stability are temperature, light, and moisture.

Lyophilized (Solid) Form

When stored as a lyophilized powder, this compound and its reactive derivatives (e.g., NHS esters) exhibit good long-term stability. For optimal shelf life, the solid dye should be stored under the conditions outlined in the table below.

In Solution

Once reconstituted, this compound is more susceptible to degradation. Stock solutions should be prepared using high-quality, anhydrous solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.

Table 1: Recommended Storage Conditions for this compound Dye

| Form | Storage Temperature | Duration | Key Handling Instructions |

| Lyophilized (Solid) | -20°C[4][5][6] | 12-24 months[5][6] | Keep tightly sealed in a desiccator.[6] Protect from prolonged exposure to light.[5][6] |

| Stock Solution (in anhydrous DMSO/DMF) | -20°C | ≤ 1 month[1][7][8] | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[1] |

| -80°C | ≤ 6 months[1][7][8] | Preferred for longer-term storage of solutions. Protect from light.[1] |

Safe Handling and Personal Protection

While specific toxicity data for this compound is not extensively documented, all chemical reagents should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9][10][11]

-

Ventilation: Handle the lyophilized powder and concentrated stock solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Avoid Contact: Prevent direct contact with skin and eyes.[9] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical advice.[12]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the dye.[9]

Protocol: Reconstitution of Lyophilized Dye

This protocol describes the preparation of a concentrated stock solution from lyophilized this compound NHS ester, a common amine-reactive derivative.

Materials

-

Vial of lyophilized this compound dye

-

Vortex mixer and microcentrifuge

-

Low-retention, light-blocking microcentrifuge tubes for aliquots

Procedure

-

Equilibration: Before opening, allow the vial of lyophilized dye to warm to room temperature for approximately 15-20 minutes. This prevents condensation of moisture inside the vial, which can hydrolyze the reactive dye.

-

Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Using a syringe or precision pipette, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL).[7][14]

-

Dissolution: Cap the vial tightly and vortex thoroughly until all the dye is completely dissolved.[13]

-

Aliquoting and Storage: Immediately divide the stock solution into single-use aliquots in light-blocking tubes. Store the aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[1][7]

Experimental Protocol: Antibody Labeling with this compound NHS Ester

This protocol provides a general method for conjugating this compound NHS ester to primary amines (e.g., lysine residues) on an antibody. The molar ratio of dye to protein may require optimization for specific applications.[14]

Required Reagents

-

Antibody/Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS).

-

This compound NHS ester stock solution (10 mM in anhydrous DMSO).[7]

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5.[15]

-

Purification Column: Desalting column (e.g., Sephadex G-25) to separate the conjugate from unreacted dye.[14][15]

Labeling Procedure

-

Prepare Antibody: The antibody solution must be free of amine-containing substances like Tris or glycine, as well as stabilizers like BSA, which will compete for the dye.[15] The recommended protein concentration is between 2-10 mg/mL.[7][14]

-

Adjust pH: Add a sufficient volume of 1 M Sodium Bicarbonate to the antibody solution to adjust the final pH to 8.5 ± 0.5.[7] A common approach is to add the bicarbonate buffer to constitute 5-10% of the final reaction volume.[15]

-

Calculate Dye Amount: Determine the volume of this compound stock solution needed. A starting molar ratio of 10:1 (dye:antibody) is often recommended.[7][14][15]

-

Conjugation Reaction: Add the calculated volume of this compound NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[7] Gentle rotation or shaking can facilitate the reaction.[15]

-

Purification: Separate the labeled antibody from the unreacted free dye using a pre-equilibrated desalting column.[14] Collect the first colored band, which corresponds to the high-molecular-weight antibody conjugate.

Characterization (Optional but Recommended)

After purification, the degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~788 nm (for this compound).[5][6] A correction factor is needed to account for the dye's absorbance at 280 nm.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 4. This compound NHS ester, 2708152-94-5 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. agilent.com [agilent.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.cn]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. docs.aatbio.com [docs.aatbio.com]

Principle of Near-Infrared Fluorescence Imaging with Cy7.5: A Technical Guide

Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool in preclinical and clinical research, offering deep tissue penetration and high signal-to-background ratios for non-invasive visualization of biological processes in vivo. This guide provides a detailed overview of the core principles of NIR imaging, focusing on the widely used cyanine dye, Cy7.5, and its application in research and drug development.

The Near-Infrared Advantage in Biological Imaging

Optical imaging in the NIR spectrum, particularly within the "first near-infrared window" (NIR-I, 650-950 nm), provides significant advantages over imaging in the visible light spectrum.[1][2] Biological tissues like skin and blood absorb and scatter less light at these longer wavelengths.[1][3] This results in:

-

Deeper Tissue Penetration: NIR light can penetrate several centimeters into tissue, enabling the visualization of deeper structures.[4][5]

-

Reduced Autofluorescence: Biological molecules naturally fluoresce (autofluorescence), creating background noise that can obscure the signal from a fluorescent probe. This effect is significantly diminished in the NIR window, leading to a higher signal-to-noise ratio.[4][6]

-

High Sensitivity: The low background and deep penetration allow for the detection of fluorescent probes with high sensitivity.

A second NIR window (NIR-II, 1000-1700 nm) offers even further reductions in light scattering and background interference, potentially improving detection sensitivity and spatial resolution.[1][2][7]

This compound: A Premier Dye for NIR-I Imaging

This compound is a heptamethine cyanine dye that has become a workhorse for NIR fluorescence imaging.[8][9] Its photophysical properties are well-suited for in vivo applications. Cyanine dyes, in general, are characterized by high extinction coefficients and good water solubility.[10][11] this compound's absorption and emission profiles fall squarely within the NIR-I window, making it an ideal choice for deep-tissue imaging with minimal background interference.[12][13]

The efficiency of a fluorophore is determined by its photophysical properties. The key quantitative parameters for this compound are summarized below.

| Property | Value | Significance |

| Maximum Excitation (λex) | ~788 nm[12] | The wavelength of light the dye most efficiently absorbs to become excited. |

| Maximum Emission (λem) | ~808 nm[12][14] | The peak wavelength of light emitted by the dye after excitation. |

| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹[14] | A measure of how strongly the dye absorbs light at a given wavelength. A high value indicates high brightness. |

| Quantum Yield (Φ) | High (improved over ICG)[15] | The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. |

| Stokes Shift | ~20 nm[12] | The difference between the maximum excitation and emission wavelengths. |

The Fundamental Principle of Fluorescence

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting an electron to an excited state. The molecule then quickly relaxes to its ground state, emitting a photon of lower energy (and thus longer wavelength). This process is often illustrated with a Jablonski diagram.

Caption: Jablonski diagram illustrating the fluorescence process of this compound.

Bioconjugation: Targeting this compound to Molecules of Interest

To achieve specific imaging goals, this compound is rarely used in its free form. Instead, it is chemically linked, or "conjugated," to a targeting molecule such as an antibody, peptide, or small molecule drug.[11][13][] This allows researchers to visualize the distribution and accumulation of the targeting molecule in real-time.

Common bioconjugation strategies involve reacting a functionalized this compound dye with a specific chemical group on the targeting molecule:

-

NHS Esters: this compound NHS esters react efficiently with primary amines (e.g., lysine residues) on proteins and peptides.[17]

-

Maleimides: this compound maleimides are used to label molecules containing thiol groups (e.g., cysteine residues).[10][15]

-

Click Chemistry: Azide or alkyne derivatives of this compound can be used for highly specific and efficient labeling via click chemistry reactions.[15]

Caption: Workflow for bioconjugation and subsequent in vivo imaging.

Detailed Experimental Protocol: In Vivo Imaging

This protocol outlines a general procedure for performing in vivo NIR fluorescence imaging of a tumor model using a this compound-labeled antibody.

Materials:

-

This compound-labeled antibody (probe)

-

Tumor-bearing mouse model (e.g., subcutaneous xenograft)

-

Anesthesia (e.g., isoflurane)

-

Sterile phosphate-buffered saline (PBS)

-

In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for this compound (Excitation: ~745 nm, Emission: ~820 nm)

Methodology:

-

Probe Preparation:

-

Reconstitute the lyophilized this compound-labeled antibody in sterile PBS to a final concentration of 1 mg/mL.

-

Determine the desired dose. For many antibody conjugates, a dose of 100-200 µg per mouse is common.

-

Dilute the probe stock solution with sterile PBS to achieve the final desired dose in an injection volume of 100-150 µL.

-

-

Animal Handling and Probe Administration:

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by toe pinch.

-

Place the anesthetized mouse on the warming stage of the imaging system.

-

Acquire a baseline "pre-injection" image to assess background autofluorescence.

-

Administer the prepared this compound probe via intravenous (tail vein) injection.

-

-

Imaging Procedure:

-

Place the mouse in the imaging chamber of the in vivo imaging system.

-

Select the appropriate excitation and emission filters for this compound. A typical set for the IVIS system might be an excitation filter around 745 nm and an emission filter around 820 nm.[5]

-

Set imaging parameters: exposure time, binning, and f/stop. These may need to be optimized based on signal intensity.

-

Acquire images at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h) to track the biodistribution and tumor accumulation of the probe.

-

-

Data Acquisition and Analysis:

-

Use the system's software to draw regions of interest (ROIs) around the tumor and a non-target background area (e.g., muscle).

-

Quantify the fluorescence signal within each ROI. The signal is typically expressed in units of radiant efficiency [(p/sec/cm²/sr)/(µW/cm²)].

-

Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting specificity.

-

After the final imaging time point, euthanasia and ex vivo imaging of dissected organs and the tumor can be performed to confirm probe distribution.[5]

-

Caption: Step-by-step workflow for a typical in vivo imaging experiment.

Applications in Drug Development and Research

The principles and protocols described above enable a wide range of applications critical to researchers and drug developers:

-

Oncology Research: To visualize tumor growth, metastasis, and response to therapy by targeting cancer-specific biomarkers.[5][13]

-

Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of novel drug candidates by labeling them with this compound.[13]

-

Inflammation Imaging: To track the migration of immune cells to sites of inflammation.

-

Image-Guided Surgery: To help surgeons visualize tumor margins for more complete resection.

References

- 1. Emergence of Two Near-Infrared Windows for In-Vivo and Intraoperative SERS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Second window for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of near-infrared fluorescence imaging in theranostics of gastrointestinal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo High-Contrast Biomedical Imaging in the Second Near-Infrared Window Using Ultrabright Rare-Earth Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 13. Applications of Cyanine7.5 Cyanine dye this compound Near-infrared fluorescence Tumor targeting - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 14. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]

- 15. lumiprobe.com [lumiprobe.com]

- 17. Cyanine 7.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]

The Technical Advantages of Cy7.5 for High-Fidelity In Vivo Imaging

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of preclinical and translational research, in vivo optical imaging stands out as a powerful modality for visualizing biological processes in real-time within living organisms. The choice of fluorescent probe is paramount to the success of these studies, directly impacting the depth of tissue penetration, signal clarity, and the ability to track molecular targets over time. Among the arsenal of available fluorophores, the near-infrared (NIR) cyanine dye, Cy7.5, has emerged as a superior choice for a multitude of in vivo applications, from oncology to cell tracking.[1][2] This technical guide explores the core advantages of this compound, supported by quantitative data and detailed experimental methodologies, to provide a comprehensive resource for scientists in the field.

Core Advantages: Why this compound Excels in In Vivo Applications

The utility of a fluorescent dye for in vivo imaging is primarily dictated by its performance within the complex biological environment. This compound's key advantages stem from its unique photophysical properties, which align perfectly with the "NIR window"—a region of the electromagnetic spectrum where biological tissues are most transparent.

1. Deep Tissue Penetration: The primary challenge in whole-body imaging is the attenuation of light by biological tissues. Components like hemoglobin and water strongly absorb light in the visible spectrum. This compound operates in the near-infrared range (approximately 750-900 nm), a window where light absorption and scattering by endogenous molecules are significantly minimized.[1][3] This results in an enhanced ability for its fluorescent signal to travel through and be detected from deep-seated structures within the animal, a critical requirement for studying internal organs or tumors.[1][4][5]

2. High Signal-to-Background Ratio (SBR): A major source of interference in fluorescence imaging is autofluorescence from tissues, which is most prominent in the visible spectrum. By shifting the detection wavelength to the long-wave NIR region where this compound emits, this endogenous background noise is substantially reduced.[3] The outcome is a dramatically improved signal-to-background ratio, enabling the clear visualization of the targeted probe against a dark, quiet background.[6][7] This high contrast is essential for detecting subtle molecular events and accurately delineating targeted tissues, such as tumors.[8]

3. Favorable Photophysical Properties: this compound exhibits a combination of high molar extinction coefficient and good fluorescence quantum yield, which translates to a bright, efficient fluorescent signal.[6][9] Its large Stokes shift (~20 nm) ensures a clear separation between its excitation and emission spectra, further minimizing background interference.[6] Moreover, its spectral properties are largely insensitive to pH changes within a biologically relevant range (pH 3-10), ensuring stable performance in diverse physiological environments.[4]

4. Excellent Photostability and Versatility: Compared to many other organic dyes, this compound demonstrates high photostability, resisting chemical degradation and photobleaching during prolonged or repeated imaging sessions.[4][6] This stability is crucial for longitudinal studies that track biological processes over several hours or even days.[10] Furthermore, this compound is readily available with a variety of reactive groups (e.g., NHS esters, maleimides), allowing for straightforward conjugation to a wide range of biomolecules, including antibodies, peptides, and nanoparticles, for targeted imaging applications.[4][11][12]

Quantitative Data Presentation

To facilitate a clear comparison of its properties, the key quantitative metrics for this compound are summarized below.

| Property | Value | Significance for In Vivo Imaging |

| Excitation Maximum (λex) | ~788 nm[5][6] | Falls within the NIR window, allowing for deep tissue penetration of excitation light. |

| Emission Maximum (λem) | ~808 nm[5][6] | Emitted light is in a region of minimal tissue absorption and autofluorescence, enhancing SBR. |

| Molar Extinction Coefficient (ε) | ~223,000 - 250,000 M⁻¹cm⁻¹[4][5][13] | High value indicates strong light absorption, contributing to a bright fluorescent signal. |

| Fluorescence Quantum Yield (Φ) | ~0.10[13] | Represents good efficiency in converting absorbed light into emitted fluorescence. |

| Stokes Shift | ~20 nm[6] | Provides adequate separation between excitation and emission for effective signal filtering. |

Visualizing the this compound Advantage

To better illustrate the concepts described, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound operates in the NIR-I window, avoiding high tissue absorption and autofluorescence.

Experimental Protocols

A successful in vivo imaging experiment requires meticulous planning and execution. The following is a generalized, detailed methodology for a typical study using a this compound-labeled probe in a murine cancer model.

1. Animal Model Preparation

-

Subjects: Use immunodeficient mice (e.g., SPF BALB/c nude mice, 6-8 weeks old).[10][14]

-

Tumor Inoculation: If applicable, subcutaneously inject tumor cells (e.g., 1 x 10⁷ cells) into the flank or shoulder of the mouse.[15] Allow the tumor to grow to a suitable size (e.g., 0.5-0.8 cm in diameter) over 3-4 weeks.[16]

-

Acclimatization: Allow animals to acclimate with free access to food and water for at least 24 hours before the experiment.[10][14]

2. Probe Preparation and Administration

-

Probe Conjugation: Conjugate this compound NHS ester to the amine groups of your targeting molecule (e.g., antibody, peptide) following established bioconjugation protocols. Purify the conjugate to remove free dye.

-

Dilution: Dilute the this compound-labeled probe in a sterile vehicle such as phosphate-buffered saline (PBS) or, if necessary, a solution containing DMSO.[10] Note: The optimal vehicle should be determined empirically.[14]

-

Injection: Anesthetize the mouse using a suitable agent (e.g., 2% sodium pentobarbital intraperitoneally or isoflurane inhalation).[10][14] Inject a defined dose of the probe (e.g., 200 µL) via the tail vein.[10][14] A control group injected with vehicle or unconjugated dye should be included for comparison.[10]

3. In Vivo Imaging Procedure

-

Instrumentation: Use a small animal in vivo imaging system (IVIS) equipped for NIR fluorescence detection.[16]

-

Positioning: Place the anesthetized mouse in a prone position within the imaging chamber.[10][14]

-

Image Acquisition:

-

Time-Course Imaging: Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1, 2, 4, and 24 hours) to analyze the probe's biodistribution and tumor accumulation kinetics.[10][16]

Caption: A typical experimental workflow for this compound-based in vivo imaging studies.

4. Ex Vivo Analysis (Endpoint)

-

Euthanasia & Dissection: At the final time point, humanely euthanize the mouse.[16]

-

Organ Harvest: Quickly dissect the tumor and major organs (heart, liver, spleen, lungs, kidneys).[10][14]

-

Ex Vivo Imaging: Arrange the organs in the imaging system and acquire a final fluorescence image using the same settings as the in vivo scans. This allows for a more precise quantification of probe accumulation in each tissue.[18][19]

-

Histology (Optional): For microscopic validation, fix organs in 4% paraformaldehyde, prepare tissue slices, and perform fluorescence microscopy to confirm the cellular localization of the signal.[10]

Caption: this compound conjugated to an antibody for targeted delivery and imaging of tumor cells.

Conclusion

This compound is a robust and highly effective fluorescent dye for in vivo imaging. Its principal advantages—deep tissue penetration, high signal-to-background ratio, brightness, and stability—are rooted in its near-infrared photophysical properties.[1][4][6] These characteristics make it an invaluable tool for researchers and drug development professionals seeking to non-invasively monitor cellular and molecular processes within a living system, providing high-contrast, high-sensitivity data for a wide range of preclinical applications. By following rigorous and well-defined experimental protocols, the full potential of this compound can be leveraged to advance our understanding of biology and accelerate the development of new therapeutics.

References

- 1. luminicell.com [luminicell.com]

- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]

- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanine 7.5 monoacid [equivalent to this compound® acid] | AAT Bioquest [aatbio.com]

- 5. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]

- 6. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 7. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. akinainc.com [akinainc.com]

- 16. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glpbio.com [glpbio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Cy7.5 Dye Derivatives for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the use of Cy7.5 dye derivatives for bioconjugation, providing a technical overview for researchers, scientists, and drug development professionals. This compound, a near-infrared (NIR) fluorescent dye, offers significant advantages for in vivo imaging due to the deep tissue penetration of its long-wavelength emission. This guide details the properties of various this compound derivatives, provides comprehensive experimental protocols, and outlines their applications in bioconjugation.

Core Concepts in this compound Bioconjugation

Bioconjugation with this compound dyes involves the covalent attachment of the fluorophore to a biomolecule, such as a protein, antibody, or oligonucleotide. The choice of the this compound derivative is dictated by the available functional groups on the target biomolecule. The most common strategies involve reactions with primary amines, thiols, or bioorthogonal groups introduced for click chemistry.

Quantitative Data of this compound Derivatives

The selection of a suitable this compound derivative is dependent on its specific spectral properties. The following table summarizes the key quantitative data for commonly used this compound derivatives.

| Derivative | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Reactive Group | Target Functional Group |

| This compound NHS Ester | 788 | 808 | 223,000 | N-hydroxysuccinimide Ester | Primary Amines (-NH₂) |

| This compound Maleimide | ~788 | ~808 | Not specified | Maleimide | Thiols (-SH) |

| This compound Azide | Not specified | Not specified | Not specified | Azide | Alkynes |

| This compound Alkyne | Not specified | Not specified | Not specified | Alkyne | Azides |

| This compound Tetrazine | Not specified | Not specified | Not specified | Tetrazine | trans-Cyclooctene (TCO) |

Experimental Protocols

Detailed methodologies for the most common bioconjugation reactions involving this compound derivatives are provided below.

Protocol 1: Amine Labeling using this compound NHS Ester

This protocol describes the conjugation of this compound NHS ester to primary amines, such as the lysine residues on proteins.[1][2]

Materials:

-

Protein/antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate solution

-

Purification column (e.g., Sephadex G-25)

Methodology:

-

Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL. Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[3]

-

Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[2]

-

Conjugation Reaction: While gently vortexing the protein solution, slowly add the dissolved this compound NHS ester. A common starting molar excess of dye to protein is 10-20 fold.[4] Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[3]

Protocol 2: Thiol-Reactive Labeling using this compound Maleimide

This protocol details the conjugation of this compound maleimide to thiol groups, such as those on cysteine residues in proteins.[4][5]

Materials:

-

Protein/peptide solution containing free thiols (1-10 mg/mL in degassed buffer, pH 7.0-7.5, e.g., PBS, Tris, HEPES)

-

This compound maleimide

-

Anhydrous DMF or DMSO

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Purification column (e.g., Sephadex G-25)

Methodology:

-

Protein Preparation: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[5] If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[4]

-

Dye Preparation: Dissolve this compound maleimide in DMF or DMSO to a concentration of 1-10 mg/100 µL.[5]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound maleimide to the protein solution.[4] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[4][5]

-

Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted dye and reducing agents.[5]

Protocol 3: Bioorthogonal Labeling using this compound and Click Chemistry

This protocol provides a general guideline for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a this compound-azide to an alkyne-modified biomolecule.

Materials:

-

Alkyne-modified biomolecule

-

This compound-azide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

-

Purification supplies

Methodology:

-

Biomolecule and Dye Preparation: Dissolve the alkyne-modified biomolecule in a suitable buffer. Dissolve the this compound-azide in DMSO.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

-

Conjugation Reaction: In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound-azide. Add the CuSO₄ solution followed by the sodium ascorbate solution to initiate the click reaction. The final concentrations of the reactants should be optimized, but typical starting points are in the low millimolar range. Allow the reaction to proceed for 1-4 hours at room temperature.

-

Purification: Purify the this compound-labeled biomolecule using a method appropriate for the biomolecule, such as ethanol precipitation for DNA or size-exclusion chromatography for proteins.

Visualizing Workflows and Pathways

Experimental Workflows

Caption: Workflow for labeling primary amines with this compound NHS Ester.

Caption: Workflow for labeling thiol groups with this compound Maleimide.

Caption: Workflow for this compound labeling via Click Chemistry.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release